molecular formula C11H15NO2 B8487671 Methyl 3-(4-amino-2-methylphenyl)propanoate

Methyl 3-(4-amino-2-methylphenyl)propanoate

Cat. No.: B8487671
M. Wt: 193.24 g/mol
InChI Key: PFUCHFQQAZBFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-amino-2-methylphenyl)propanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(4-amino-2-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7H,4,6,12H2,1-2H3

InChI Key

PFUCHFQQAZBFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-(2-Methyl-4-nitro-phenyl)-acrylic acid methyl ester (1.47 g, 6.64 mmol) and 5% Pd/C (0.29 g) in MeOH (100 mL) is exposed to a hydrogen atmosphere (60 psi) for 12 h. The mixture is filtered through Celite and purified by flash chromatography to yield the title compound (0.99 g, 77%).
Name
3-(2-Methyl-4-nitro-phenyl)-acrylic acid methyl ester
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.29 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

A reaction was performed according to the synthesis method of Intermediate 1 by using Intermediate 7 (2.0 g) and 10% palladium hydroxide/activated carbon (1.5 g). The reaction mixture was filtered through Celite, and the solvent of the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography (Yamazen, n-hexane:ethyl acetate=3:1), and the solvent was evaporated under reduced pressure by using a rotary evaporator to obtain the title compound (1.5 g) (the reaction was performed in THF solvent (20 ml) for 20 hours).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

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